[(3-Methylphenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylphenyl)methylamine is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The compound also features a methylphenyl group attached to the thiadiazole ring via a methylene bridge.
Preparation Methods
The synthesis of (3-Methylphenyl)methylamine typically involves the reaction of 3-methylbenzyl chloride with 1,2,3-thiadiazole-4-methanamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
(3-Methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Scientific Research Applications
(3-Methylphenyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
(3-Methylphenyl)methylamine can be compared with other similar compounds, such as:
(3-Methylphenyl)methylamine: This compound has a similar structure but with the thiadiazole ring attached at a different position.
(3-Methylphenyl)methylamine: This compound features a different isomer of the thiadiazole ring.
(3-Methylphenyl)methylamine: Another isomer with a different arrangement of nitrogen and sulfur atoms in the thiadiazole ring.
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C11H13N3S/c1-9-3-2-4-10(5-9)6-12-7-11-8-15-14-13-11/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
VAYZREUVMMZSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CSN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.